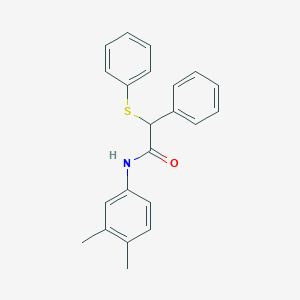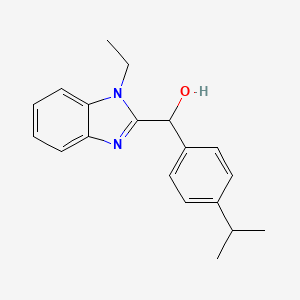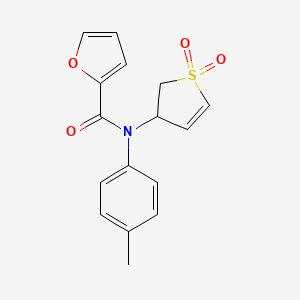
N~2~-(2-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound belongs to a class of drugs known as glycine site NMDA receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
Wirkmechanismus
CGP 49823 works by binding to the glycine site of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this site, CGP 49823 can modulate the activity of the NMDA receptor, leading to changes in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CGP 49823 are complex and depend on a variety of factors, including the dose, route of administration, and duration of treatment. Some of the effects that have been observed in animal studies include changes in neurotransmitter release, alterations in synaptic plasticity, and modulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CGP 49823 for lab experiments is its specificity for the glycine site of the NMDA receptor, which allows for precise modulation of this target. However, this compound also has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.
Zukünftige Richtungen
There are several potential future directions for research on CGP 49823, including the development of more potent and selective compounds, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in a variety of neurological and psychiatric disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and to identify potential side effects and safety concerns.
Synthesemethoden
The synthesis of CGP 49823 involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 4-chloroaniline and phenylsulfonyl chloride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
CGP 49823 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. This compound has been shown to have efficacy in animal models of depression, anxiety, and schizophrenia, and has also been studied for its potential use in the treatment of chronic pain.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-15-10-12-16(13-11-15)23-20(25)14-24(19-9-5-4-8-18(19)22)28(26,27)17-6-2-1-3-7-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRHHBLUUVAKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-chlorophenyl)-N-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5181297.png)
![methyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5181304.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B5181320.png)
![7-methyl-4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5181335.png)
![4-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B5181340.png)
![11-(4,5-dimethoxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5181350.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5181362.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methyl-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5181382.png)
![2-[(3,3-diphenylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5181389.png)

![5-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5181402.png)
![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5181405.png)